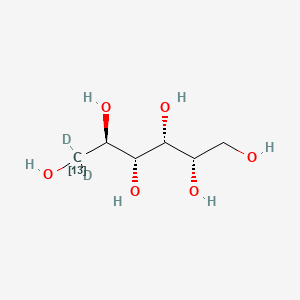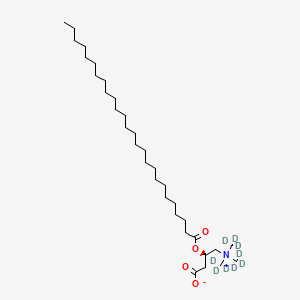
hexacosanoyl DL-carnitine-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C26 D,L-Carnitine-d9 is a deuterium-labeled derivative of C26 D,L-Carnitine. This compound is primarily used in scientific research due to its stable heavy isotopes of hydrogen, which are incorporated into drug molecules as tracers for quantitation during the drug development process . The deuterium labeling can affect the pharmacokinetic and metabolic profiles of drugs, making it a valuable tool in various research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C26 D,L-Carnitine-d9 involves the incorporation of deuterium into the C26 D,L-Carnitine molecule. This process typically requires the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to achieve the desired level of deuteration.
Industrial Production Methods
Industrial production of C26 D,L-Carnitine-d9 follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced equipment to ensure consistent and high-quality production. The final product is typically purified using techniques such as chromatography to remove any impurities and ensure a high level of deuterium incorporation .
Análisis De Reacciones Químicas
Types of Reactions
C26 D,L-Carnitine-d9 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The deuterium atoms in C26 D,L-Carnitine-d9 can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in a variety of products depending on the nucleophile used .
Aplicaciones Científicas De Investigación
C26 D,L-Carnitine-d9 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of carnitine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of carnitine-related drugs.
Industry: Applied in the development of new drugs and therapeutic agents, particularly those involving carnitine metabolism .
Mecanismo De Acción
The mechanism of action of C26 D,L-Carnitine-d9 involves its role as a tracer in metabolic studies. The deuterium atoms in the compound allow researchers to track its incorporation and metabolism in biological systems. This helps in understanding the molecular targets and pathways involved in carnitine metabolism and its effects on various physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
C26 D,L-Carnitine: The non-deuterated form of C26 D,L-Carnitine-d9, used in similar research applications but without the benefits of deuterium labeling.
C16 D,L-Carnitine-d9: A shorter-chain deuterium-labeled carnitine derivative, used in studies focusing on shorter-chain fatty acid metabolism.
C18 D,L-Carnitine-d9: Another deuterium-labeled carnitine derivative with an intermediate chain length, used in various metabolic studies
Uniqueness
C26 D,L-Carnitine-d9 is unique due to its long-chain structure and deuterium labeling, which provides distinct advantages in tracing and studying long-chain fatty acid metabolism. The incorporation of deuterium atoms enhances the stability and detection of the compound in various analytical techniques, making it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C33H65NO4 |
|---|---|
Peso molecular |
548.9 g/mol |
Nombre IUPAC |
(3R)-3-hexacosanoyloxy-4-[tris(trideuteriomethyl)azaniumyl]butanoate |
InChI |
InChI=1S/C33H65NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-33(37)38-31(29-32(35)36)30-34(2,3)4/h31H,5-30H2,1-4H3/t31-/m1/s1/i2D3,3D3,4D3 |
Clave InChI |
KOCKWDDTAHPJSX-OJMQLLJWSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[N+](C[C@@H](CC(=O)[O-])OC(=O)CCCCCCCCCCCCCCCCCCCCCCCCC)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


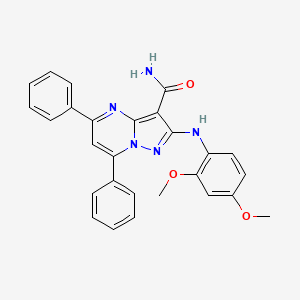

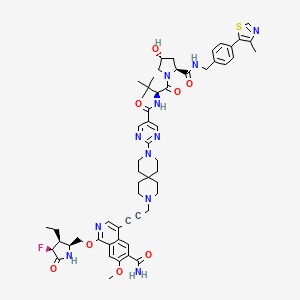
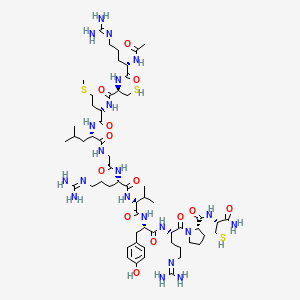
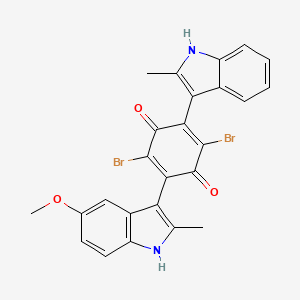
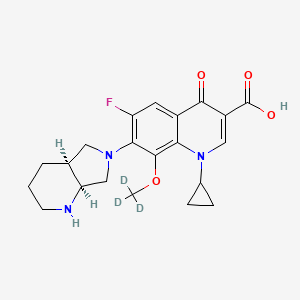
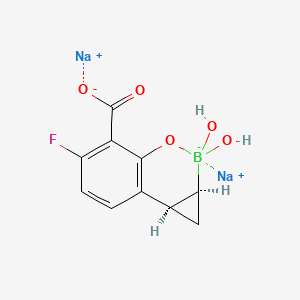
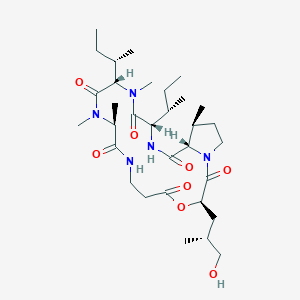
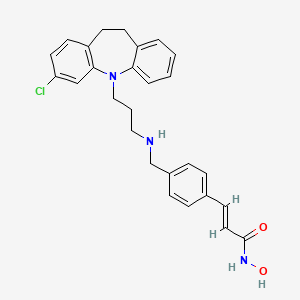
![4-[10-(Dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzene-1,3-dicarboxylic acid;2-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]terephthalic acid](/img/structure/B12411902.png)
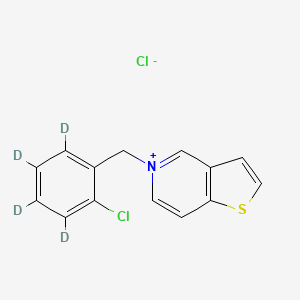

![N-[[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-D-alanine 1-Methylethyl Ester-d7](/img/structure/B12411919.png)
